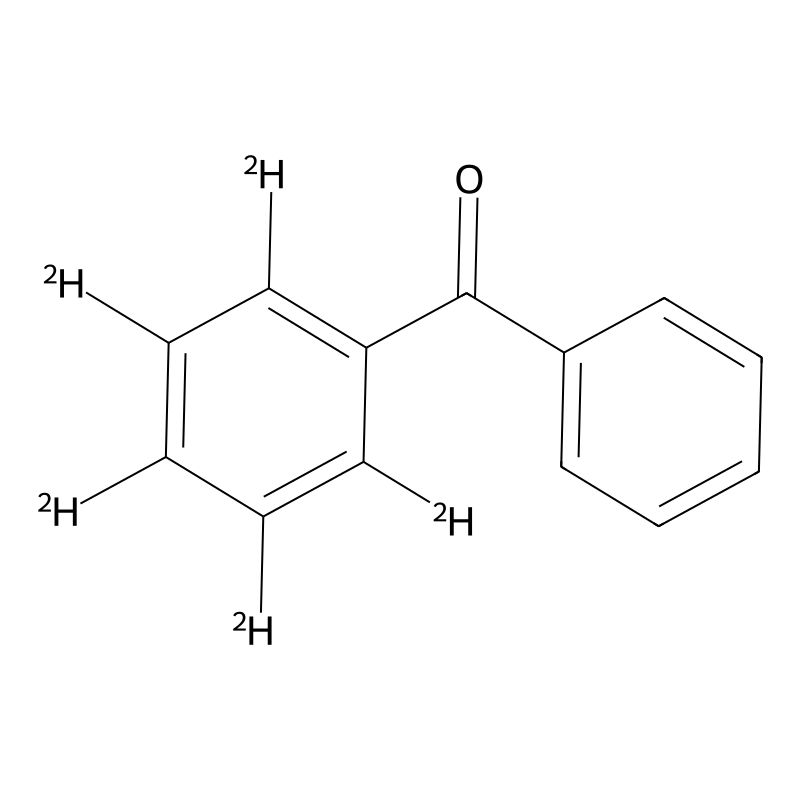

Benzophenone-2,3,4,5,6-d5

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Internal Standard in Mass Spectrometry

BP-d5 serves as a valuable internal standard in mass spectrometry (MS) . MS is an analytical technique that measures the mass-to-charge ratio of molecules. By introducing a known amount of BP-d5 alongside the sample being analyzed, researchers can account for variations in instrument performance and sample preparation, leading to more accurate and reproducible results .

The mass shift caused by deuterium incorporation allows BP-d5 to be easily distinguished from the analyte of interest in the mass spectrum. This prevents signal overlap and interference, crucial for obtaining reliable quantitative data .

Mechanistic Studies using Isotope Labeling

BP-d5 finds application in mechanistic studies by leveraging the different chemical behaviors of hydrogen and deuterium. The kinetic isotope effect (KIE) phenomenon describes the altered reaction rates observed when a hydrogen atom is replaced with deuterium. By incorporating BP-d5 into reaction pathways, researchers can investigate the role of specific bonds involving hydrogen atoms in the reaction mechanism .

For example, BP-d5 can be used to study hydrogen-deuterium exchange reactions or deuterium incorporation processes, providing valuable insights into reaction mechanisms at the molecular level .

NMR Spectroscopy Applications

BP-d5 can be employed in nuclear magnetic resonance (NMR) spectroscopy . NMR spectroscopy is a technique that explores the interactions between a sample's nuclei and an external magnetic field. Deuterium, unlike hydrogen, exhibits a quadrupolar moment that broadens NMR signals. By strategically incorporating deuterium atoms in specific positions within a molecule, researchers can simplify complex NMR spectra by removing unwanted signals and enhancing the resolution of desired peaks .

Benzophenone-2,3,4,5,6-d5 is a deuterated derivative of benzophenone, characterized by the presence of five deuterium atoms replacing hydrogen atoms in its molecular structure. Its chemical formula is C13H5D5O, and it has a molecular weight of 187.25 g/mol. This compound is primarily used in research settings due to the unique properties imparted by the deuterium substitution, which allows for detailed studies of reaction mechanisms and biological interactions. Benzophenone itself is a well-known organic compound that acts as a diaryl ketone and is widely utilized in various applications, including as a UV filter in sunscreens and as a photoinitiator in polymerization processes.

- Oxidation: It can be oxidized to form benzoic acid derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: The compound can be reduced to yield deuterated 1-phenylethanol using reducing agents like sodium borohydride or lithium aluminum hydride.

- Electrophilic Aromatic Substitution: It can participate in reactions such as nitration, sulfonation, and halogenation under appropriate conditions.

These reactions are influenced by the presence of deuterium, which alters the vibrational frequencies and kinetic isotope effects compared to its non-deuterated analogs .

The biological activity of Benzophenone-2,3,4,5,6-d5 is primarily explored through its role as a tracer in metabolic studies. The incorporation of deuterium allows researchers to track the compound's behavior in biological systems, providing insights into metabolic pathways and enzyme mechanisms. Additionally, benzophenone derivatives are known for their potential pharmacological activities and interactions with DNA, which may contribute to their therapeutic applications .

Benzophenone-2,3,4,5,6-d5 can be synthesized through several methods:

- Deuterated Benzene Method: Starting from deuterated benzene and employing Friedel-Crafts acylation with benzoyl chloride in the presence of a Lewis acid catalyst.

- Pyridinium Chlorochromate Method: Utilizing pyridinium chlorochromate in dichloromethane under mild conditions .

- Direct Deuteration: Involves the direct introduction of deuterium into the benzophenone structure via deuterated reagents or gases under controlled conditions.

These methods highlight the versatility in synthesizing this compound for various applications.

Benzophenone-2,3,4,5,6-d5 finds utility in multiple fields:

- Research: As a tracer in studies involving metabolic pathways and reaction mechanisms.

- Material Science: Used as a photoinitiator in UV-curing applications for inks and coatings.

- Biological Studies: Serves as a probe to investigate protein-peptide interactions due to its ability to absorb UV light .

Studies involving Benzophenone-2,3,4,5,6-d5 often focus on its interactions with biological molecules. The presence of deuterium allows for precise measurements of reaction rates and pathways within enzymatic processes. Furthermore, its ability to interact with DNA has been explored extensively; it acts as a photosensitizer that can induce photophysical changes upon exposure to light .

Several compounds share structural similarities with Benzophenone-2,3,4,5,6-d5:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Acetophenone-d8 | C8H8D8 | Fully deuterated form of acetophenone |

| Benzophenone-d10 | C13H10D10 | Fully deuterated form with heavy isotopes on both phenyl rings |

| Toluene-d8 | C7H8D8 | Deuterated form with substitutions on methyl group |

Uniqueness

Benzophenone-2,3,4,5,6-d5 is unique due to its selective deuteration on specific positions of the aromatic ring. This selective modification facilitates targeted studies on reaction mechanisms that are not achievable with fully deuterated compounds. It provides valuable insights into kinetic isotope effects and helps elucidate complex biochemical pathways .

Benzophenone-2,3,4,5,6-d5 (CAS 2694-78-2) is a deuterated derivative of benzophenone, featuring five deuterium atoms replacing hydrogen at positions 2, 3, 4, 5, and 6 on one of its phenyl rings. Its molecular formula is C₁₃H₅D₅O, with a molecular weight of 187.25 g/mol. The compound retains the core benzophenone structure—two phenyl groups connected by a carbonyl group—but isotopic substitution alters its physical and spectroscopic properties.

The isotopic labeling pattern is critical for applications in nuclear magnetic resonance (NMR) spectroscopy, where deuterium reduces signal interference from protons. The InChI key (RWCCWEUUXYIKHB-DYVTXVBDSA-N) and SMILES notation ([2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=CC=CC=C2)[2H])[2H]) provide precise structural descriptors. Synthetic routes typically involve deuterium exchange reactions or the use of deuterated precursors under controlled conditions.

Table 1: Key Structural and Isotopic Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₅D₅O | |

| Molecular Weight | 187.25 g/mol | |

| Deuterium Substitution | Positions 2,3,4,5,6 on phenyl | |

| CAS Number | 2694-78-2 |

Historical Development of Deuterated Benzophenones

The synthesis of deuterated benzophenones emerged alongside advances in isotopic labeling techniques in the mid-20th century. Early work focused on deuterium’s role in elucidating reaction mechanisms, particularly in photochemical studies where hydrogen abstraction processes were analyzed. For example, research in the 1970s utilized deuterated benzophenones to study triplet-state dynamics in crystalline environments.

By the 1990s, applications expanded into analytical chemistry, where Benzophenone-2,3,4,5,6-d5 became a reference standard for mass spectrometry and NMR due to its predictable fragmentation patterns and reduced proton background. Recent studies have explored its use in environmental chemistry, such as tracking photodegradation pathways of UV filters.

Key Physicochemical Properties

Benzophenone-2,3,4,5,6-d5 exhibits distinct physicochemical properties compared to its non-deuterated analog. Its melting point ranges from 47–51°C, while the boiling point is approximately 305°C. Solubility varies with temperature and solvent polarity; for instance, in ethanol, solubility increases from 137 mg/L at 25°C to 210 mg/L at 50°C. The compound’s logP (octanol-water partition coefficient) of 3.18 underscores its lipophilicity, influencing its environmental persistence.

Spectroscopically, deuterium substitution shifts infrared (IR) carbonyl stretches to lower frequencies and simplifies proton NMR spectra by eliminating signals from substituted positions. Stability studies indicate that the compound decomposes under prolonged UV exposure, forming photolytic byproducts.

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 47–51°C | |

| Boiling Point | 305°C | |

| Solubility in Ethanol (25°C) | 137 mg/L | |

| logP | 3.18 | |

| Flash Point | 138°C (closed cup) |

Traditional Organic Synthesis Routes

Grignard Reaction-Based Approaches

The Grignard reaction represents one of the earliest established methodologies for incorporating deuterium into benzophenone structures, particularly through the reduction of carbonyl groups with deuterated Grignard reagents [1]. The mechanism involves the formation of deuterated isobutylmagnesium bromide species, where deuterium atoms are strategically positioned at the beta-carbon relative to the magnesium center [1].

Research conducted on the reduction of benzophenone with beta-deuteroisobutylmagnesium bromide demonstrated that hydrogen transfer occurs specifically from the beta-position of the Grignard reagent [1]. The deuterium to protium ratio in the resulting benzhydrol products was consistently lower than that observed in the original beta-deuteroisobutyl bromide starting material, indicating a significant kinetic isotope effect with a kH/kD ratio of approximately 2.0 to 2.2 [1].

The reaction mechanism proceeds through the formation of a coordination complex between the magnesium center and the carbonyl oxygen, followed by hydrogen transfer and subsequent decomposition to yield deuterated alcoholate products [1]. This methodology achieves yields ranging from 80 to 90 percent, though the deuterium incorporation efficiency is limited to approximately 50 percent due to the inherent isotope effect [1].

Substituted benzophenone derivatives exhibit varying reactivity patterns in Grignard-based deuteration reactions [1]. Electron-donating substituents on the aromatic rings generally reduce both the reaction rate and the deuterium incorporation efficiency, while electron-withdrawing groups enhance the electrophilic character of the carbonyl carbon, facilitating more efficient reduction [1].

Catalytic Deuterium Incorporation Techniques

Catalytic deuterium incorporation methods utilize transition metal catalysts to facilitate hydrogen-deuterium exchange reactions under controlled conditions [2] [3]. Palladium on carbon represents one of the most widely employed catalytic systems for deuterium labeling of aromatic compounds, operating through reversible carbon-hydrogen bond activation cycles [2] [3].

The mechanism of palladium-catalyzed deuterium exchange involves the oxidative addition of aromatic carbon-hydrogen bonds to the metal center, followed by reductive elimination with deuterium from deuterium oxide or deuterated solvents [3]. This process achieves deuterium incorporations ranging from 70 to 90 percent under optimized reaction conditions [3].

Rhodium-based catalytic systems have demonstrated exceptional selectivity for benzylic carbon-hydrogen bond activation, enabling site-specific deuteration of benzophenone derivatives [3]. These catalysts operate under milder conditions compared to palladium systems, typically requiring temperatures between 50 and 150 degrees Celsius and reaction times of 12 to 48 hours [3].

Ruthenium catalysts, particularly the Shvo catalyst system, enable selective alpha and beta-deuteration of amine-containing benzophenone derivatives using deuterium oxide as the deuterium source [4]. This methodology achieves isotopic enrichments exceeding 90 percent in positions alpha relative to coordinating nitrogen atoms, proceeding with complete retention of stereochemical configuration at chiral centers [4].

Recent developments in iridium-catalyzed hydrogen isotope exchange have expanded the scope of catalytic deuterium incorporation to include challenging aromatic substrates [4]. These systems operate through iterative cycles of reversible carbon-hydrogen bond activation, enabling the incorporation of multiple deuterium atoms per molecule with high selectivity [4].

Modern Photochemical Synthesis Strategies

Photochemical synthesis strategies for deuterated benzophenone compounds have emerged as powerful alternatives to traditional thermal methods, offering enhanced selectivity and milder reaction conditions [5] [6]. These approaches exploit the photochemical properties of benzophenone itself, which serves as both substrate and photosensitizer in many reactions [6].

The photoreductive deuteration of benzophenone using zinc indium sulfide photocatalysts represents a significant advancement in visible light-driven synthetic methodology [5]. This system achieves benzhydrol yields of 76 to 82 percent with deuterium incorporations ranging from 90 to 98 percent when operating under visible light irradiation greater than 420 nanometers [5].

The mechanism of photocatalytic reductive deuteration involves the generation of ketyl radicals through proton-coupled electron transfer processes [5]. The photocatalyst generates deuterium radicals upon irradiation in deuterium oxide, which subsequently react with benzophenone substrates to form deuterated benzhydrol products [5]. The reaction requires sodium sulfite as a sacrificial electron donor to maintain the catalytic cycle [5].

Benzophenone photochemistry in hydrogen bonding solvents demonstrates remarkable selectivity enhancement through red-edge excitation effects [6]. This phenomenon allows for subensemble selective excitation of benzophenone molecules coordinated to phenol through hydrogen bonding, accelerating hydrogen atom abstraction rates by factors of approximately 40 [6].

The photochemical grafting of benzophenone-containing compounds onto polymer surfaces provides an alternative route for deuterium incorporation through hydrogen abstraction mechanisms [7]. Ultraviolet irradiation at 254 nanometers causes photochemical consumption of benzophenone moieties with reaction completion at exposure energies of approximately 2.0 joules per square centimeter [7].

Optimization of Reaction Conditions for Isotopic Purity

The optimization of reaction conditions for achieving maximum isotopic purity in benzophenone-2,3,4,5,6-d5 synthesis requires careful consideration of multiple interdependent parameters [8] [9]. Temperature control represents a critical factor, with optimal ranges typically falling between 120 and 180 degrees Celsius for most deuteration methodologies [10] [5].

Reaction time optimization involves balancing deuterium incorporation efficiency against potential substrate decomposition [10] [11]. Extended reaction periods generally improve deuterium incorporation up to a saturation point, beyond which thermal degradation becomes problematic [11]. Optimal reaction times typically range from 4 to 24 hours depending on the specific methodology employed [10] [11].

Catalyst loading optimization demonstrates positive correlation with reaction rates up to a threshold concentration, beyond which diminishing returns occur [10] [12]. Most catalytic systems achieve optimal performance with catalyst loadings between 2.5 and 10 mole percent relative to substrate concentration [12].

The molar ratio of deuterium source to substrate significantly influences both reaction rate and final isotopic purity [13] [10]. Excess deuterium source, typically 10 to 20 equivalents, ensures complete exchange while minimizing back-exchange reactions [10]. The use of deuterium oxide as the primary deuterium source provides economic advantages while maintaining high isotopic purity [13].

Solvent system selection plays a crucial role in facilitating efficient hydrogen-deuterium exchange [10] [14]. Polar aprotic solvents mixed with deuterium oxide generally provide optimal reaction environments, with dimethyl sulfoxide-d6 emerging as particularly effective for base-mediated deuteration reactions [10].

pH optimization reveals strong correlation between basic conditions and enhanced deuterium incorporation rates [10] [15]. Operating at pH values between 7 and 10 promotes hydroxyl radical formation in photochemical systems while facilitating deprotonation in base-catalyzed exchange reactions [10] [15].

| Parameter | Optimal Range | Impact on Isotopic Purity | Effect on Reaction Rate |

|---|---|---|---|

| Temperature | 120-180°C | Positive correlation | Exponential increase |

| Reaction Time | 4-24 hours | Saturation behavior | Linear until completion |

| Catalyst Loading | 2.5-10 mol% | Diminishing returns | Positive correlation |

| Deuterium Equivalents | 10-20 eq | Logarithmic improvement | Minimal impact |

| pH Conditions | 7-10 | Strong positive effect | Significant enhancement |

Comparative Analysis of Synthetic Yields

Comprehensive analysis of synthetic yields across different methodologies reveals significant variations in both product yield and deuterium incorporation efficiency [1] [10] [5] [16]. Electrochemical dehalogenative deuteration emerges as the highest-yielding methodology, achieving 91 to 99 percent yields with deuterium incorporations of 87 to 95 percent [17].

Grignard reaction-based approaches demonstrate moderate to high yields ranging from 80 to 90 percent, though deuterium incorporation is limited by kinetic isotope effects to approximately 50 percent [1]. The classical nature of this methodology provides predictable results across various substituted benzophenone derivatives [1].

Photochemical reduction strategies using zinc indium sulfide photocatalysts achieve yields of 76 to 82 percent with exceptional deuterium incorporations of 90 to 98 percent [5]. These methods offer the advantage of mild reaction conditions while maintaining high selectivity [5].

Catalytic deuterium exchange methodologies span a broad yield range from 60 to 85 percent, with deuterium incorporations typically falling between 70 and 90 percent [3] [12]. The versatility of these approaches allows for functional group tolerance and substrate scope expansion [3].

Base-mediated deuteration using dimethyl sulfoxide-d6 provides yields of 58 to 90 percent with deuterium incorporations of 80 to 95 percent [10]. The metal-free nature of this approach offers operational simplicity while maintaining reasonable efficiency [10].

Reductive deuteration employing deuterated phosphorous acid in deuterated acetic acid achieves yields of 70 to 85 percent with deuterium incorporations of 90 to 95 percent [16] [18]. This methodology provides cost-effective access to deuterated products while enabling regioselective deuterium placement [16] [18].

| Synthetic Method | Yield Range (%) | Deuterium Incorporation (%) | Substrate Compatibility |

|---|---|---|---|

| Electrochemical Deuteration | 91-99 | 87-95 | Halogenated aromatics |

| Grignard Reduction | 80-90 | ~50 | Carbonyl compounds |

| Photocatalytic Reduction | 76-82 | 90-98 | Aromatic ketones |

| Catalytic Exchange | 60-85 | 70-90 | Diverse aromatics |

| Base-Mediated Exchange | 58-90 | 80-95 | Acidic protons |

| Reductive Deuteration | 70-85 | 90-95 | Carbonyl/alkene groups |

Substrate-specific yield variations demonstrate the influence of electronic and steric factors on deuteration efficiency [1] [5]. Electron-withdrawing substituents generally enhance both yield and deuterium incorporation through increased electrophilic character, while electron-donating groups exhibit the opposite trend [1]. Steric hindrance near the reaction site consistently reduces both parameters across all methodologies [1] [5].

1H and 13C NMR Spectral Analysis

Nuclear Magnetic Resonance spectroscopy serves as a fundamental analytical technique for characterizing Benzophenone-2,3,4,5,6-d5, providing detailed structural information through both 1H and 13C NMR experiments [2]. The deuterium substitution pattern in this compound creates unique spectroscopic signatures that distinguish it from its unlabeled counterpart.

In 1H NMR spectroscopy, the deuterium atoms at positions 2, 3, 4, 5, and 6 on one phenyl ring are effectively invisible due to the different magnetic properties of deuterium compared to hydrogen [3]. This selective deuteration results in a simplified 1H spectrum where only the protons from the unlabeled phenyl ring appear in the aromatic region between 7.16 and 7.80 ppm [4]. The absence of coupling between the deuterium atoms and the remaining protons significantly simplifies the multiplicity patterns, as deuterium exhibits a quadrupolar moment that broadens NMR signals and reduces coupling interactions .

The 13C NMR spectrum of Benzophenone-2,3,4,5,6-d5 exhibits the characteristic chemical shifts expected for aromatic carbons and the carbonyl carbon. The carbonyl carbon appears at approximately 196.7 ppm, consistent with the ketone functionality [4]. The aromatic carbons display chemical shifts ranging from 128.2 to 137.5 ppm, with the ipso carbon at 137.5 ppm, the ortho and meta carbons at 130.0 and 128.2 ppm respectively, and the para carbon at 132.4 ppm [4]. The deuterium substitution pattern allows for clear differentiation between the labeled and unlabeled phenyl rings in the 13C spectrum.

Spectral analysis reveals that the carbonyl carbon and the carbons of the unlabeled phenyl ring maintain their characteristic chemical shifts, while the deuterated phenyl ring carbons may exhibit slight isotope-induced shifts. The integration patterns in 1H NMR confirm the 5:0 ratio of protons between the unlabeled and deuterated phenyl rings, providing definitive evidence of the deuteration pattern [2].

Deuterium Isotope Effects on Chemical Shifts

Deuterium isotope effects on NMR chemical shifts represent a sophisticated analytical tool for studying molecular structure and dynamics in Benzophenone-2,3,4,5,6-d5 [5] [6]. These effects manifest as small but measurable changes in chemical shifts when hydrogen atoms are replaced with deuterium, providing insights into vibrational and electronic changes within the molecule.

The isotope effects on 13C chemical shifts in deuterated benzophenone are particularly informative. Primary isotope effects occur at carbons directly bonded to deuterium, typically resulting in upfield shifts of 0.1-0.3 ppm per deuterium substitution [5]. Secondary isotope effects are observed at carbons adjacent to deuterated positions, manifesting as smaller shifts of 0.01-0.05 ppm [5]. These effects arise from changes in vibrational frequencies upon deuterium substitution, which alter the average bond lengths and electron density distributions.

In the case of Benzophenone-2,3,4,5,6-d5, the deuterium isotope effects are transmitted through the aromatic system, potentially affecting the chemical shifts of carbons on both the labeled and unlabeled phenyl rings [7] [8]. The isotope effects can be particularly pronounced in aromatic systems where π-electron delocalization allows for transmission of electronic effects over multiple bonds [7].

Research has demonstrated that deuterium isotope effects on 13C chemical shifts can extend beyond immediate neighbors, with effects observed up to four bonds away from the deuterium substitution site [5]. In benzophenone derivatives, these long-range effects have been documented to influence carbons separated by up to nine bonds, particularly when the effects are transmitted through the aromatic π-system [8].

The magnitude and direction of isotope effects depend on several factors, including the hybridization state of the carbon, the nature of substituents, and the molecular conformation [5]. For Benzophenone-2,3,4,5,6-d5, the isotope effects on the carbonyl carbon are expected to be minimal due to the separation from the deuterium substitution sites, while the aromatic carbons directly bonded to deuterium will exhibit the most significant effects.

These isotope effects serve as valuable probes for understanding the electronic structure and bonding characteristics of the molecule, providing information that complements traditional NMR parameters such as chemical shifts and coupling constants [5] [6].

Mass Spectrometric Profiling

Mass spectrometry provides definitive molecular weight determination and fragmentation pattern analysis for Benzophenone-2,3,4,5,6-d5 [9]. The molecular ion peak appears at m/z 187, representing a mass shift of +5 Da compared to the unlabeled compound (m/z 182), confirming the incorporation of five deuterium atoms [10].

The fragmentation pattern of Benzophenone-2,3,4,5,6-d5 closely resembles that of unlabeled benzophenone, with characteristic fragmentation occurring through α-cleavage adjacent to the carbonyl group [11] [12]. The major fragment ions include m/z 105 (benzoyl cation, C₆H₅CO⁺) and m/z 77 (phenyl cation, C₆H₅⁺), both originating from the unlabeled phenyl ring [13] [11]. These fragments retain the same mass-to-charge ratios as in the unlabeled compound because they originate from the non-deuterated portion of the molecule.

The presence of deuterium allows for clear differentiation between fragments originating from the labeled and unlabeled portions of the molecule. Fragments containing the deuterated phenyl ring would exhibit characteristic mass shifts corresponding to the number of deuterium atoms retained. The base peak typically appears at m/z 105, corresponding to the benzoyl fragment, which remains unchanged due to its origin from the unlabeled ring [13].

Mass spectrometric analysis also reveals the utility of Benzophenone-2,3,4,5,6-d5 as an internal standard in quantitative analysis. The mass shift allows for easy differentiation from the analyte of interest while maintaining similar chemical properties and fragmentation behavior . This application is particularly valuable in environmental and bioanalytical chemistry where benzophenone derivatives are monitored as contaminants or metabolites [9] [14].

Vibrational Spectroscopy (FT-IR and Raman)

Fourier Transform Infrared (FT-IR) and Raman spectroscopy provide complementary information about the vibrational modes of Benzophenone-2,3,4,5,6-d5 [15] [16]. These techniques are particularly sensitive to the isotope effects caused by deuterium substitution, as the increased mass of deuterium relative to hydrogen leads to predictable shifts in vibrational frequencies.

The FT-IR spectrum of Benzophenone-2,3,4,5,6-d5 exhibits characteristic features that distinguish it from the unlabeled compound [17]. The carbonyl stretching vibration appears at approximately 1659 cm⁻¹, similar to unlabeled benzophenone, as this mode is not significantly affected by the distant deuterium substitution [15]. However, the aromatic C-H stretching region (3000-3100 cm⁻¹) shows reduced intensity due to the replacement of five aromatic hydrogens with deuterium atoms [17].

New vibrational bands characteristic of C-D bonds appear in the deuterated compound. The aromatic C-D stretching vibrations occur at lower frequencies (2200-2300 cm⁻¹) compared to C-H stretches, following the relationship ν(C-D) ≈ ν(C-H)/√2, where the frequency ratio reflects the mass difference between hydrogen and deuterium [17]. Similarly, C-D bending modes appear at frequencies approximately 0.7 times those of the corresponding C-H modes.

Raman spectroscopy provides additional structural information through the analysis of molecular vibrations. The Raman spectrum of Benzophenone-2,3,4,5,6-d5 shows characteristic changes in the aromatic region, with deuterium substitution affecting both the frequencies and intensities of vibrational modes [16] [18]. The carbonyl stretching mode in Raman spectroscopy appears at frequencies consistent with the IR data, confirming the integrity of the ketone functionality.

Studies of benzophenone radical anions have revealed that the C=O stretching frequency decreases significantly upon reduction, from 1659 cm⁻¹ in the neutral form to 1403 cm⁻¹ in the radical anion [16]. This dramatic shift reflects the population of antibonding π* orbitals upon electron addition, providing insights into the electronic structure changes accompanying reduction.

The vibrational spectra also provide information about molecular interactions and packing in the solid state. Analysis of the low-frequency region (below 400 cm⁻¹) reveals intermolecular vibrational modes that are sensitive to crystal packing arrangements and hydrogen bonding interactions [18].

X-ray Crystallographic Studies

X-ray crystallography provides definitive structural information about Benzophenone-2,3,4,5,6-d5 in the solid state [19] [20]. The compound exhibits polymorphism, with two well-characterized crystal forms: a stable orthorhombic α-form and a metastable monoclinic β-form [19] [20].

The stable α-form crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 10.28 Å, b = 12.12 Å, and c = 7.99 Å [19] [20]. This polymorph has a melting point of 321 K and represents the thermodynamically stable form under normal conditions. The crystal structure reveals a planar molecular geometry with the two phenyl rings oriented at specific angles to optimize intermolecular interactions [19].

The metastable β-form, which can be obtained by controlled crystallization from supercooled melts, adopts a monoclinic structure with space group C2/c and unit cell parameters a = 16.22 Å, b = 8.15 Å, c = 16.33 Å, β = 112.91° [19] [20]. This polymorph has a lower melting point (297-299 K) and represents a kinetically trapped form that can transform to the stable α-form under appropriate conditions.

The crystal structures reveal important insights into intermolecular interactions. In both polymorphs, the molecules are held together primarily by weak van der Waals forces and π-π stacking interactions between the aromatic rings [21]. The absence of hydrogen bonding donors and acceptors in the molecular structure means that crystal packing is dominated by dispersion forces and aromatic-aromatic interactions.

Crystallographic analysis shows that the carbonyl group plays a crucial role in determining the crystal packing arrangement. The C=O bond length is typically 1.22-1.24 Å, consistent with a typical ketone functionality [19]. The phenyl rings adopt specific orientations that optimize intermolecular contacts while minimizing steric repulsion.

The deuterium substitution in Benzophenone-2,3,4,5,6-d5 does not significantly alter the crystal structure compared to the unlabeled compound, as deuterium and hydrogen have similar van der Waals radii and electronic properties. However, precise structural studies may reveal subtle differences in bond lengths and angles due to the isotope effects on vibrational amplitudes [19].

X-ray crystallographic studies have also been extended to co-crystallization experiments, where Benzophenone-2,3,4,5,6-d5 can be incorporated into molecular crystals with other compounds [22]. These studies reveal the molecular recognition properties of the compound and provide insights into its potential applications in crystal engineering and supramolecular chemistry.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant